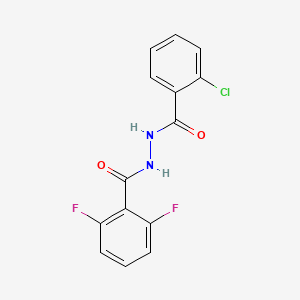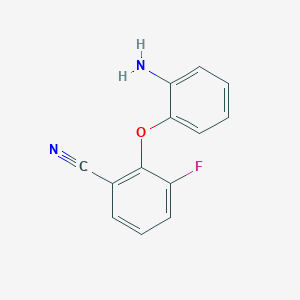
2-(2-Aminophenoxy)-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenoxy)-3-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a fluorine atom, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenoxy)-3-fluorobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-aminophenol to produce 2-nitrophenol. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 3-fluorobenzonitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recycling of solvents and catalysts can reduce the environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminophenoxy)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Applications De Recherche Scientifique
2-(2-Aminophenoxy)-3-fluorobenzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(2-Aminophenoxy)-3-fluorobenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding interactions facilitated by the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Shares the amino group but lacks the fluorine and nitrile substituents.
3-Fluorobenzonitrile: Contains the fluorine and nitrile groups but lacks the amino group.
2-(2-Aminophenoxy)ethanol: Similar structure but with an additional hydroxyl group.
Uniqueness
2-(2-Aminophenoxy)-3-fluorobenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.
Propriétés
Formule moléculaire |
C13H9FN2O |
|---|---|
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
2-(2-aminophenoxy)-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H9FN2O/c14-10-5-3-4-9(8-15)13(10)17-12-7-2-1-6-11(12)16/h1-7H,16H2 |
Clé InChI |
ZAHFOCLKOPOONS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OC2=C(C=CC=C2F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




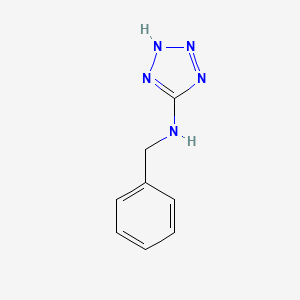
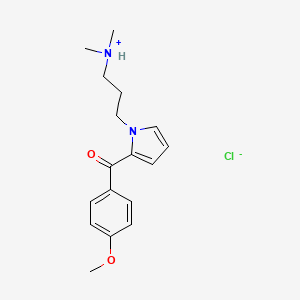

![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
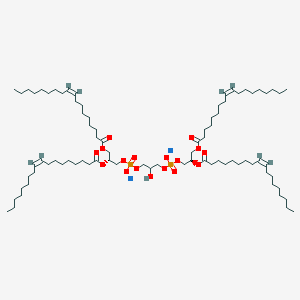
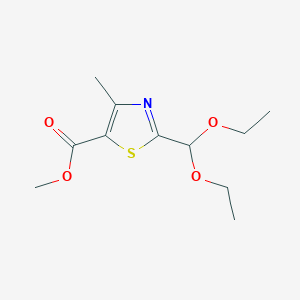
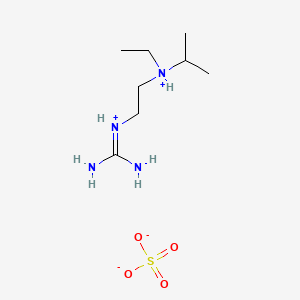
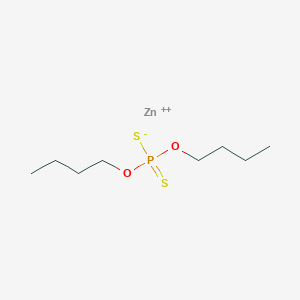
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
